![molecular formula C7H6BrF3N2 B1444640 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1256811-19-4](/img/structure/B1444640.png)
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
“3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is synthesized using several methods and is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position . The empirical formula is C6H4BrF3N2 and the molecular weight is 241.01 .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine serves as a valuable intermediate in organic synthesis, contributing to the development of various chemical compounds. For instance, it has been utilized in the preparation of trifluoromethyl-containing building blocks for the synthesis of aminopyrroles through the 2H-azirine ring expansion strategy. This process leads to the formation of compounds like alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and their derivatives, which can undergo further transformations such as methylation/hydrazinolysis to produce alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical sciences, derivatives of 3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine have been explored for their potential therapeutic applications. Research has led to the development of novel pyridine-based derivatives with promising biological activities. For instance, a study described the synthesis of a series of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, which showed significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Among these compounds, specific derivatives exhibited noteworthy efficacy against clot formation in human blood and potent antibacterial properties against Escherichia coli (Ahmad et al., 2017).
properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFYWNKCQRQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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